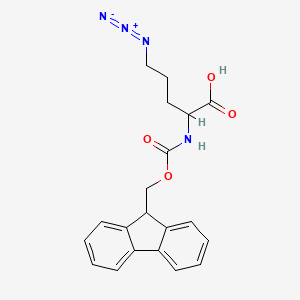
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Leu-OPfp: N-α-Fmoc-L-leucine pentafluorophenyl ester , is a compound widely used in the field of peptide synthesis. The compound combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with leucine, an essential amino acid, and pentafluorophenyl ester (OPfp), which is known for its high reactivity in peptide coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-OPfp typically involves the reaction of Fmoc-protected leucine with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of Fmoc-Leu-OPfp follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Leu-OPfp primarily undergoes nucleophilic substitution reactions, where the pentafluorophenyl ester group is replaced by an amine group from another amino acid or peptide. This reaction is crucial in solid-phase peptide synthesis (SPPS) .
Common Reagents and Conditions:
Reagents: Common reagents include piperidine for Fmoc deprotection, DCC or HBTU for coupling reactions, and various scavengers to prevent side reactions.
Conditions: Reactions are typically carried out in organic solvents like DMF or DCM at room temperature or slightly elevated temperatures
Major Products: The major products of these reactions are peptides with the desired sequence, where Fmoc-Leu-OPfp has facilitated the coupling of leucine to the growing peptide chain .
Applications De Recherche Scientifique
Chemistry: Fmoc-Leu-OPfp is extensively used in the synthesis of peptides and proteins. Its high reactivity and stability make it an ideal reagent for SPPS .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-Leu-OPfp are used to study protein-protein interactions, enzyme functions, and receptor binding. In medicine, these peptides can be used in the development of peptide-based drugs and vaccines .
Industry: In the industrial sector, Fmoc-Leu-OPfp is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Fmoc-Leu-OPfp involves the formation of a stable amide bond between the leucine residue and the incoming amino acid or peptide. The Fmoc group protects the amino group of leucine during the coupling reaction and is later removed by treatment with a base such as piperidine . The pentafluorophenyl ester group acts as a leaving group, facilitating the nucleophilic attack by the amine .
Comparaison Avec Des Composés Similaires
Fmoc-Ile-OPfp: Similar to Fmoc-Leu-OPfp but with isoleucine instead of leucine.
Fmoc-Pro-OPfp: Contains proline instead of leucine.
Fmoc-Gly-OPfp: Contains glycine instead of leucine.
Uniqueness: Fmoc-Leu-OPfp is unique due to the presence of leucine, which imparts specific hydrophobic properties to the synthesized peptides. This can influence the folding and stability of the peptides, making Fmoc-Leu-OPfp particularly useful in the synthesis of peptides with specific structural and functional properties .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJCLLWLHKJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea](/img/structure/B13383872.png)
![4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)
![1-Acetyl-5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B13383888.png)



![4-Hydroxy-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13383901.png)



![4-[(4-Methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383948.png)
